molecular formula C18H14Cl2N6 B8383177 4-[[4-[(2,6-Dichlorophenyl)methyl]-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile

4-[[4-[(2,6-Dichlorophenyl)methyl]-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzonitrile

Cat. No. B8383177
M. Wt: 385.2 g/mol
InChI Key: PTKBIPLHULVOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)NC(=O)Nc1nc(Cc2c(Cl)cccc2Cl)nc(Nc2ccc(C#N)cc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNC(N)NC(=O)Cc1c(Cl)cccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:17](#[N:18])[c:19]1[cH:20][cH:21][c:22]([NH:25][c:26]2[n:27][c:28]([NH:41][C:42]([NH:43][CH:44]([CH3:45])[CH3:46])=[O:47])[n:29][c:30]([CH2:32][c:33]3[c:34]([Cl:40])[cH:35][cH:36][cH:37][c:38]3[Cl:39])[n:31]2)[cH:23][cH:24]1.[NH2:1][CH:2]([NH:3][CH3:4])[NH:5][C:6](=[O:7])[CH2:8][c:9]1[c:10]([Cl:11])[cH:12][cH:13][cH:14][c:15]1[Cl:16].[O:48]=[CH:49][N:50]([CH3:51])[CH3:52]>>[C:17](#[N:18])[c:19]1[cH:20][cH:21][c:22]([NH:25][c:26]2[n:27][c:28]([NH:41][CH3:42])[n:29][c:30]([CH2:32][c:33]3[c:34]([Cl:40])[cH:35][cH:36][cH:37][c:38]3[Cl:39])[n:31]2)[cH:23][cH:24]1

Inputs

Step One
Name
CC(C)NC(=O)Nc1nc(Cc2c(Cl)cccc2Cl)nc(Nc2ccc(C#N)cc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)NC(=O)Nc1nc(Cc2c(Cl)cccc2Cl)nc(Nc2ccc(C#N)cc2)n1
Name
CNC(N)NC(=O)Cc1c(Cl)cccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CNC(N)NC(=O)Cc1c(Cl)cccc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
CNc1nc(Cc2c(Cl)cccc2Cl)nc(Nc2ccc(C#N)cc2)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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